2,2,2-Trifluoroethyl trichloromethanesulfonate
Overview
Description
2,2,2-Trifluoroethyl trichloromethanesulfonate is a chemical compound with the molecular formula C3H2Cl3F3O3S. It is known for its use as a powerful trifluoroethylating agent, which is useful in the synthesis of fluorinated amino acids and other fluorinated compounds . The compound is a clear, colorless to pale yellow liquid with a density of 1.71 g/mL at 25°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl trichloromethanesulfonate can be synthesized through the reaction of trifluoroethanol with trichloromethanesulfonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl trichloromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroethyl group is transferred to a nucleophile.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Organic solvents like dichloromethane and acetonitrile are commonly used.
Temperature: Reactions are typically carried out at low to moderate temperatures to control the reaction rate and avoid decomposition.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reaction with an amine would yield a trifluoroethylated amine .
Scientific Research Applications
2,2,2-Trifluoroethyl trichloromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl trichloromethanesulfonate involves the transfer of the trifluoroethyl group to a nucleophile. This process typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the carbon atom bonded to the trifluoroethyl group, displacing the trichloromethanesulfonate group . The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of a trichloromethanesulfonate group.
2,2,2-Trifluoroethyl methanesulfonate: Contains a methanesulfonate group instead of a trichloromethanesulfonate group.
2,2,2-Trifluoroethyl toluenesulfonate: Contains a toluenesulfonate group instead of a trichloromethanesulfonate group.
Uniqueness: 2,2,2-Trifluoroethyl trichloromethanesulfonate is unique due to its high reactivity and ability to introduce the trifluoroethyl group into various substrates. This makes it a valuable reagent in the synthesis of fluorinated compounds, which are important in many fields of research and industry .
Properties
IUPAC Name |
2,2,2-trifluoroethyl trichloromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3O3S/c4-3(5,6)13(10,11)12-1-2(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIWZZQXWJVDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OS(=O)(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177778 | |
Record name | 2,2,2-Trifluoroethyl trichloromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23199-56-6 | |
Record name | Methanesulfonic acid, 1,1,1-trichloro-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23199-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl trichloromethanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023199566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethyl trichloromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethyl trichloromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to study 2,2,2-Trifluoroethyl trichloromethanesulfonate and what structural insights were gained?
A1: The study utilized both Infrared (IR) and Raman spectroscopy to analyze this compound []. These techniques provide complementary information about molecular vibrations, allowing researchers to identify functional groups and understand bonding characteristics within the molecule. While the abstract doesn't detail specific findings, this spectroscopic data likely contributed to confirming the structural identity and purity of the synthesized compound.
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